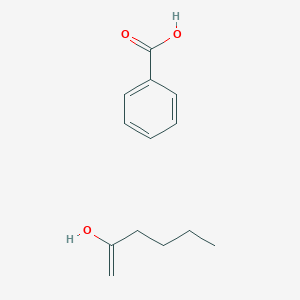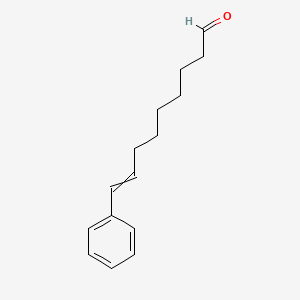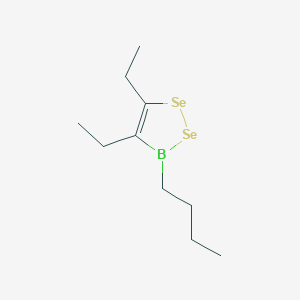
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole is a unique organoselenium compound that has garnered interest in various fields of scientific research. This compound features a boron atom bonded to two selenium atoms, forming a heterocyclic ring with butyl and diethyl substituents. Its distinctive structure imparts unique chemical and physical properties, making it a subject of study in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole typically involves the reaction of organoboron compounds with selenium sources under controlled conditions. One common method includes the reaction of butylboronic acid with diethylselenium in the presence of a catalyst, such as palladium, to facilitate the formation of the diselenaborole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The butyl and diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and an appropriate alkyl or aryl halide.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: New organoselenium compounds with different alkyl or aryl groups.
科学的研究の応用
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Organoselenium compounds are investigated for their antioxidant and anticancer properties, and this compound may have similar potential.
Industry: It can be used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
作用機序
The mechanism of action of 3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole involves its interaction with molecular targets through its selenium atoms. Selenium can form strong bonds with various biomolecules, influencing redox reactions and enzyme activities. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-Butyl-4,5-diethyl-3H-1,2,3-dithia-1,2,3-borole: Similar structure but with sulfur atoms instead of selenium.
3-Butyl-4,5-diethyl-3H-1,2,3-diphosphaborole: Similar structure but with phosphorus atoms instead of selenium.
3-Butyl-4,5-diethyl-3H-1,2,3-diborole: Similar structure but with boron atoms instead of selenium.
Uniqueness
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole is unique due to the presence of selenium atoms, which impart distinct electronic and chemical properties compared to its sulfur, phosphorus, and boron analogs. These properties make it particularly valuable in applications requiring specific redox behavior and electronic characteristics.
特性
CAS番号 |
103526-15-4 |
|---|---|
分子式 |
C10H19BSe2 |
分子量 |
308.0 g/mol |
IUPAC名 |
3-butyl-4,5-diethyldiselenaborole |
InChI |
InChI=1S/C10H19BSe2/c1-4-7-8-11-9(5-2)10(6-3)12-13-11/h4-8H2,1-3H3 |
InChIキー |
TXDMIIWJLHXPSF-UHFFFAOYSA-N |
正規SMILES |
B1(C(=C([Se][Se]1)CC)CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


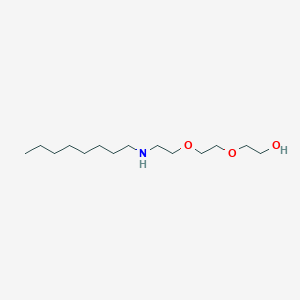
![4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine](/img/structure/B14338784.png)

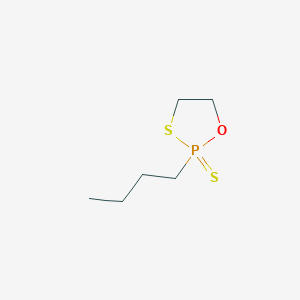
![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
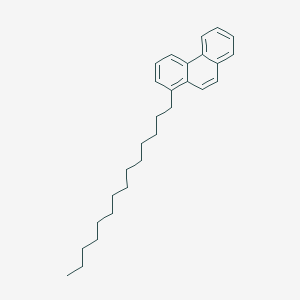


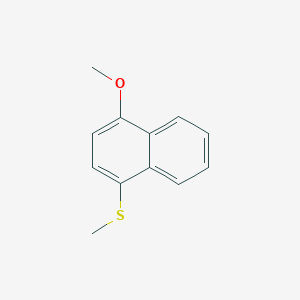
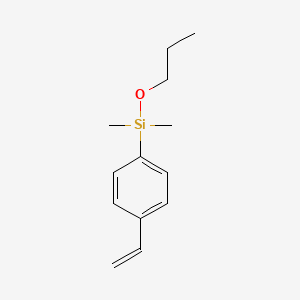
![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)
